molecular formula C14H18N2O5 B4140014 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide

Cat. No.: B4140014
M. Wt: 294.30 g/mol
InChI Key: ZMHMPOAKPNTQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(3-hydroxypropyl)ethanediamide is a synthetic organic compound characterized by the presence of a benzodioxin ring system and a diamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(3-hydroxypropyl)ethanediamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the Diamide Linkage: The benzodioxin intermediate is then reacted with an appropriate diamine, such as 3-hydroxypropylamine, under amide coupling conditions. Common reagents for this step include carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(3-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or hydroxyl functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced amide or hydroxyl groups.

    Substitution: Substituted amide or hydroxyl derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(3-hydroxypropyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or modulating the activity of target enzymes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-hydroxyethyl)ethanediamide
  • N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(4-hydroxybutyl)ethanediamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(3-hydroxypropyl)ethanediamide is unique due to its specific hydroxyl and diamide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c17-7-3-6-15-13(18)14(19)16-8-10-9-20-11-4-1-2-5-12(11)21-10/h1-2,4-5,10,17H,3,6-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHMPOAKPNTQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.